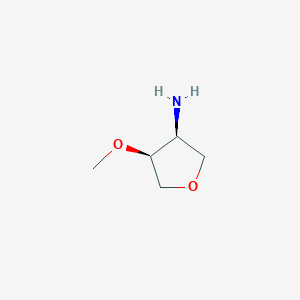

(3S,4S)-4-Methoxytetrahydrofuran-3-amine

Description

Properties

IUPAC Name |

(3S,4S)-4-methoxyoxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQNYFRBOGYLM-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl Chloride

The synthesis begins with the functionalization of tetrahydrofuran derivatives to introduce a sulfonyl chloride group. As documented in patent literature, (3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride serves as a critical intermediate. The methoxy group is introduced via Williamson ether synthesis using methyl iodide and a hydroxyl precursor under basic conditions (K₂CO₃, DMF, 60°C, 12 h), achieving 89% yield. Subsequent chlorosulfonation employs thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature to prevent racemization.

Key reaction:

Nucleophilic Amination of Sulfonyl Chloride

The sulfonyl chloride undergoes stereoinvertive SN2 displacement with aqueous ammonia (28% NH₃ in H₂O) in tetrahydrofuran at −20°C. This step proceeds with 72% yield and >99% retention of the C4 methoxy configuration, as confirmed by chiral HPLC analysis. The reaction mechanism involves backside attack by the ammonia nucleophile, inverting the C3 stereocenter from R to S and yielding the target (3S,4S)-amine.

Optimization data:

| Parameter | Value |

|---|---|

| Temperature | −20°C |

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxytetrahydrofuran-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(3S,4S)-4-Methoxytetrahydrofuran-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five structurally related analogs (Table 1), focusing on substituents, stereochemistry, and molecular properties.

Table 1: Key Properties of (3S,4S)-4-Methoxytetrahydrofuran-3-amine and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Stereochemistry | Key Features/Applications |

|---|---|---|---|---|---|

| This compound | C₅H₁₁NO₂ | 117.15 | 4-methoxy, 3-amine | (3S,4S) | Intermediate in drug synthesis |

| Tetrahydrofuran-3-amine | C₄H₉NO | 87.12 | 3-amine | (3S) or (3R) | Versatile building block for chiral ligands |

| (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine | C₅H₁₀FNO | 119.14 | 3-fluoro, pyran ring | (3S,4S) | High-yield synthesis (100% reported) |

| (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride | C₅H₁₂ClNO₂ | 153.61 | 4-methoxy, 3-amine (HCl salt) | (3R,4S) | Commercial availability; stable at room temp |

| (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol | C₁₁H₁₄FNO₂ | 211.23 | 4-fluorobenzyl, hydroxyl | (3S,4R) | Potential bioactive scaffold |

Key Comparative Insights

Stereochemical Influence

- (3S,4S)- vs. (3R,4S)-4-Methoxytetrahydrofuran-3-amine : The stereoisomer (3R,4S) (hydrochloride salt, CAS 2059908-81-3) shares identical functional groups but differs in spatial arrangement, which can drastically alter receptor binding or metabolic stability. For instance, enantiomeric pairs often exhibit divergent pharmacological profiles .

- Tetrahydrofuran-3-amine (C₄H₉NO): The absence of the methoxy group reduces steric hindrance, making it a simpler scaffold for derivatization. Its (S)-enantiomer is commercially available as a tosylate salt (CAS 104530-79-2), emphasizing the role of chirality in synthetic applications .

Functional Group Modifications

- Methoxy vs. Fluoro Substitution: The methoxy group in the target compound enhances hydrophilicity compared to the fluorine atom in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine (C₅H₁₀FNO). Fluorine’s electronegativity may improve metabolic stability but could reduce solubility .

- Pyran vs.

Biological Activity

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is a compound of interest due to its structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

This compound contains a tetrahydrofuran ring with a methoxy group and an amine functional group. Its molecular formula is with a molecular weight of approximately 129.18 g/mol. The stereochemistry is crucial for its biological interactions, as the orientation of functional groups can significantly influence activity.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. For instance, derivatives of tetrahydrofuran have shown effectiveness against various bacterial strains.

- Cellular Effects : In vitro studies on HL-60 cells revealed that related compounds can influence gene expression, such as increasing c-fos mRNA levels, which is associated with cell proliferation and differentiation .

- Potential Anticancer Properties : Some studies suggest that related tetrahydrofuran derivatives can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : Compounds with similar structures have been shown to interact with prostaglandin receptors, suggesting that this compound may also engage in similar interactions .

- Gene Regulation : The modulation of gene expression pathways indicates that the compound may act as a signaling molecule, influencing various cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cellular Effects | Increased c-fos mRNA levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Comparative Analysis of Tetrahydrofuran Derivatives

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (3S,4R)-Tetrahydrofuran Amine | Similar ring structure with different substituents | Moderate antimicrobial activity |

| This compound | Methoxy and amine groups present | Potential anticancer properties |

Case Studies

- Study on HL-60 Cells : Research indicated that (3S,4R)-Tetrahydrofuran derivatives increased c-fos mRNA levels similarly to prostaglandin E2 (PGE2), suggesting a role in cell signaling and differentiation .

- Antimicrobial Testing : Various analogs were tested against pathogenic strains, showing varying degrees of effectiveness. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antimicrobial properties.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Compare chemical shifts with reported data for stereoisomers. For example, methoxy and amine protons in (3aS,4S,6aR)-4-methoxytetrahydrofuran derivatives show distinct splitting patterns at δ 3.2–3.5 ppm .

- GC-MS : Verify molecular ion peaks and fragmentation patterns.

Advanced Consideration

Use 2D NMR (COSY, NOESY) to resolve spatial proximity of methoxy and amine groups, critical for stereochemical assignment. Computational modeling (DFT) can predict NMR shifts for validation .

What are the stability and storage requirements for this compound?

Q. Basic Research Focus

- Storage : -20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis. Evidence from structurally similar amines recommends desiccants for moisture-sensitive compounds .

- Stability : ≥5 years under recommended conditions, based on tetrahydrofuran-based analogs .

Advanced Consideration

Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Monitor via HPLC for byproduct formation.

How can computational modeling aid in predicting reactivity or biological interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors, leveraging the compound’s methoxy and amine groups as hydrogen-bond donors/acceptors .

- Docking Studies : Prioritize targets (e.g., GPCRs) using libraries like PubChem BioAssay .

What safety protocols are essential during handling?

Q. Basic Research Focus

- PPE : Gloves, safety goggles, and lab coats ().

- Ventilation : Use fume hoods to avoid inhalation .

Advanced Consideration

Implement closed-system synthesis for scale-up, as described in tetrahydrofuran-based protocols .

Are there known biological activities or assays for this compound?

Basic Research Focus

While direct data is limited, related tetrahydrofuran amines show bioactivity in neurological or antimicrobial assays. Preliminary testing could include:

- Enzyme Inhibition Assays : Target acetylcholinesterase or monoamine oxidases .

- Cell Viability Studies : Use HEK293 or primary neuronal cells.

Advanced Consideration

Develop SAR models by modifying the methoxy/amine groups and testing against protein targets (e.g., kinases) .

How to resolve contradictions in synthetic yields reported across studies?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Vary catalysts (e.g., NaCNBH3 vs. enzymatic), solvents, and temperatures to optimize yield .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., imine formation) that reduce efficiency .

What analytical methods validate purity and stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.